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Compound of Interest

Compound Name: ALPHA-ACTININ

Cat. No.: B1170191 Get Quote

Welcome to the technical support center for improving the resolution of α-actinin in STORM

(Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization

Microscopy) imaging. This resource provides researchers, scientists, and drug development

professionals with detailed troubleshooting guides and frequently asked questions to address

specific challenges encountered during their super-resolution microscopy experiments.

Frequently Asked Questions (FAQs)
Q1: What is the main difference between STORM and PALM for imaging α-actinin?

A1: The primary distinction lies in the fluorescent labels used. STORM typically employs

organic dyes, such as Alexa Fluor 647 or Cy5, attached to antibodies for immunolabeling of

endogenous α-actinin.[1][2][3] PALM, on the other hand, generally uses photoactivatable or

photoconvertible fluorescent proteins (e.g., mEos, Dronpa) fused to α-actinin, which are then

expressed in cells.[1][2][3]

Q2: What kind of resolution can I expect for α-actinin with STORM/PALM?

A2: STORM and PALM can increase the optical resolution by a factor of 10 compared to

conventional fluorescence microscopy, achieving a lateral resolution of approximately 20 nm

and an axial resolution of about 50 nm.[1] With advanced setups, such as dual-objective

STORM, a lateral resolution of less than 10 nm and an axial resolution under 20 nm has been

achieved for cytoskeletal components.
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Q3: Is it possible to perform two-color STORM/PALM with α-actinin and another protein?

A3: Yes, dual-color imaging is feasible. For PALM, you can use two different fluorescent

proteins, such as tdEos and Dronpa, fused to your proteins of interest (e.g., vinculin and α-

actinin).[4] For STORM, you can use different fluorophores with distinct spectral properties,

often in combination with various activation lasers.[5][6]

Troubleshooting Guides
Problem 1: Low Resolution or Blurry α-Actinin
Structures
This is a common issue that can arise from several factors throughout the experimental

workflow. Below is a step-by-step guide to troubleshoot and improve image resolution.
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Possible Cause Troubleshooting Steps & Recommendations

Suboptimal Antibody/Fluorophore Labeling

- Antibody Specificity: Ensure your primary

antibody is highly specific for α-actinin. Test for

off-target binding using controls. The clone EA-

53 is known to be specific for α-skeletal and α-

cardiac muscle actinins. - Labeling Density: For

STORM, a higher labeling density is often

needed than for conventional microscopy. A

good starting point is to use twice the amount of

antibody.[7] However, be aware that excessively

high labeling can lead to artifacts. - Fluorophore

Choice: For STORM, use bright and photostable

dyes like Alexa Fluor 647 or Cy5.[5] For PALM,

mEos3.2 and mMaple3 are considered among

the best green-to-red photoconvertible

fluorescent proteins.[8][9] - Small Labels: To

minimize linkage error and improve resolution,

consider using smaller affinity probes like

nanobodies instead of full-size antibodies.[6][10]

Inadequate Sample Fixation

- Fixative Choice: While glutaraldehyde is often

considered the gold standard for preserving

actin structures, proper paraformaldehyde (PFA)

fixation can yield excellent results and is often

more compatible with immunostaining.[11][12]

[13][14][15] A recommended starting point is 4%

PFA in a cytoskeleton-preserving buffer.[11] -

Fixation Conditions: The temperature and

duration of fixation are critical. For PFA, fixing

for 10 minutes at 37°C has been shown to

preserve fine actin details.[11] - Pre-extraction:

For imaging cytoskeletal proteins, a brief pre-

extraction with a mild detergent (e.g., 0.5%

Triton X-100 in a cytoskeleton buffer for 30-60

seconds) before fixation can reduce background

fluorescence.[5]
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Poor Fluorophore Photoswitching

- Imaging Buffer Composition: The imaging

buffer is crucial for inducing the "blinking" of

fluorophores in STORM. It should contain a

reducing agent (e.g., MEA or β-

mercaptoethanol) to promote the dark state and

an oxygen scavenger system (e.g., GLOX) to

prevent photobleaching.[5][16][17][18] - Fresh

Buffer: Always use freshly prepared imaging

buffer for optimal performance.[16]

System-Related Issues

- Laser Power: High laser power is necessary to

switch most fluorophores to the dark state.[5]

This needs to be optimized for your specific

setup and fluorophore. - Drift Correction:

Sample drift during the long acquisition times

can severely degrade resolution. Ensure your

microscope's drift correction system is active

and functioning correctly.[5]

Problem 2: High Background Signal Obscuring α-Actinin
High background can significantly reduce the signal-to-noise ratio, making precise localization

of single molecules difficult.
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Possible Cause Troubleshooting Steps & Recommendations

Autofluorescence

- Cellular Autofluorescence: Use a buffer that

minimizes autofluorescence. If imaging in tissue,

be aware that tissue scattering and

autofluorescence can be significant challenges.

[6] - Substrate Autofluorescence: Use high-

quality coverslips with low autofluorescence.

Non-specific Antibody Binding

- Blocking: Ensure adequate blocking of your

sample (e.g., with BSA or serum) before

antibody incubation to prevent non-specific

binding. - Washing Steps: Increase the number

and duration of washing steps after antibody

incubations to remove unbound antibodies.

Out-of-Focus Fluorophores

- Illumination Method: Use Total Internal

Reflection Fluorescence (TIRF) microscopy for

imaging α-actinin at or near the cell-coverslip

interface (e.g., in focal adhesions).[5] This will

excite only a thin section of the sample,

reducing background from out-of-focus

fluorophores.

Experimental Protocols
Optimized PFA Fixation and Immunostaining for α-
Actinin STORM
This protocol is adapted from methods optimized for preserving the actin cytoskeleton.[11][12]

[14][15]

Pre-warm Buffers: Pre-warm PFA solution and all washing buffers to 37°C.

Cell Culture: Grow cells on high-quality, clean coverslips suitable for super-resolution

microscopy.
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(Optional) Pre-extraction: Briefly wash cells with a cytoskeleton buffer (e.g., BRB80: 80 mM

PIPES, 1mM MgCl2, 1mM EGTA, pH 6.8).[5] Then, permeabilize for 30-60 seconds with

0.5% Triton X-100 in cytoskeleton buffer.[5]

Fixation: Fix cells with 4% PFA in a cytoskeleton-preserving buffer for 10 minutes at 37°C.

[11]

Washing: Wash the cells three times with PBS.

Permeabilization (if not pre-extracted): Permeabilize with 0.1% Triton X-100 in PBS for 10-15

minutes.

Blocking: Block with an appropriate blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate with a primary antibody specific to α-actinin, diluted in

blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

Washing: Wash three times with PBS.

Secondary Antibody Incubation: Incubate with a STORM-compatible fluorophore-conjugated

secondary antibody (e.g., Alexa Fluor 647) for 1 hour at room temperature, protected from

light.

Post-fixation: It is recommended to post-fix with 4% PFA for 10 minutes to stabilize the

antibodies.[5]

Final Washes: Wash extensively with PBS. Store in PBS until imaging.

STORM Imaging Buffer Preparation
A commonly used STORM buffer recipe includes:[16][19]

Buffer B: 10 mM Tris (pH 8.0), 50 mM NaCl, 10% Glucose.

Glox Solution: Dissolve 14 mg of Glucose Oxidase in 200 µl of Buffer A (10 mM Tris pH 8.0,

50 mM NaCl). Add 50 µl of catalase solution and centrifuge. Use the supernatant.[16]
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Final STORM Buffer: To 690 µl of Buffer B, add 7 µl of Glox solution and 7 µl of a reducing

agent like 2-Mercaptoethanol.[19] This buffer should be prepared fresh just before imaging.

Data Presentation
Comparison of Fluorophores for PALM
The choice of fluorescent protein is critical for the success of PALM imaging. Here is a

comparison of commonly used options.
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Fluorescent
Protein

Excitation Max
(nm)

Emission Max
(nm)

Photoconversi
on Laser

Key
Characteristic
s

mEos3.2
507 (Green), 572

(Red)

516 (Green), 580

(Red)

UV-Violet (405

nm)

Monomeric,

bright, fast-

maturing, high

photon count.

Considered one

of the best

green-red

photoconvertible

FPs.[8]

mMaple3
489 (Green), 566

(Red)

505 (Green), 583

(Red)

UV-Violet (405

nm)

Very high ratio of

detectable to

total fluorescent

proteins.[8]

Dronpa 503 518
UV-Violet (405

nm)

Reversibly

switchable from

dark to green.[8]

[20]

PA-TagRFP 562 595
UV-Violet (405

nm)

Very bright,

photostable, and

monomeric.

Excellent for both

conventional and

PALM imaging.

[8][20]

PA-mCherry1 570 596
UV-Violet (405

nm)

Good for two-

color PALM, but

has a low photon

count, making it

less suitable for

tracking.[8][20]
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Visualizations

Figure 1. General workflow for a STORM experiment.
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Figure 1. General workflow for a STORM experiment.

Figure 2. Troubleshooting low resolution in STORM/PALM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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